5-Bromo-2-chloro-4-methoxypyrimidine
Overview
Description
5-Bromo-2-chloro-4-methoxypyrimidine: is a heterocyclic compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the pyrimidine ring. This compound is commonly used as a building block in the synthesis of various halogenated heterocycles .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Biochemical Pathways
SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-chloro-4-methoxypyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or toluene are typically used.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-methoxypyrimidine is widely used as a building block in organic synthesis. It is employed in the preparation of various halogenated heterocycles, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of biologically active molecules, including potential drug candidates. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. It also finds applications in the production of dyes and pigments .
Comparison with Similar Compounds
- 2-Chloro-5-bromo-4-methoxypyrimidine
- 5-Bromo-2-chloro-4-methoxy-1,3-diazine
- 5-Bromo-2-chloropyrimidin-4-yl methyl ether
Comparison: 5-Bromo-2-chloro-4-methoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated pyrimidines. The methoxy group also contributes to its chemical properties, making it a versatile building block in organic synthesis . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Biological Activity
5-Bromo-2-chloro-4-methoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 220.48 g/mol. Its structure features a pyrimidine ring substituted with bromine at position 5, chlorine at position 2, and a methoxy group at position 4. This unique substitution pattern contributes to its chemical reactivity and biological properties.
Target of Action
This compound is primarily investigated for its role as a pharmacophore in drug discovery, particularly in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are known to reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys.
Mode of Action
The compound's mechanism is hypothesized to be similar to that of other SGLT2 inhibitors, which function by blocking the reabsorption of glucose from the renal tubules into the bloodstream. This action leads to increased glucose excretion in urine, thereby lowering blood sugar levels.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that related pyrimidine compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activity, suggesting their utility in treating inflammatory diseases.
- Anticancer Potential : Research has indicated that similar compounds can inhibit cancer cell proliferation, highlighting their potential as anticancer agents.
Case Studies and Research Findings
-
Synthesis and Scale-Up for SGLT2 Inhibitors :
A recent study detailed the industrial-scale synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for SGLT2 inhibitors. The process involved multiple steps including nitration and bromination, achieving significant yields suitable for pharmaceutical applications . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of pyrimidine derivatives have revealed that modifications at different positions on the pyrimidine ring can enhance biological activity. For instance, the introduction of halogens or methoxy groups has been linked to increased potency against specific biological targets .
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Potential SGLT2 inhibitor | Investigated for blood glucose regulation |
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Intermediate for SGLT2 inhibitors | Key compound in drug development |
2-Bromo-4-chloro-5-methoxypyrimidine | Antimicrobial properties | Exhibits activity against various pathogens |
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPORMCRNCNFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394802 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-92-9 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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